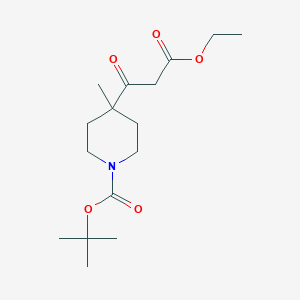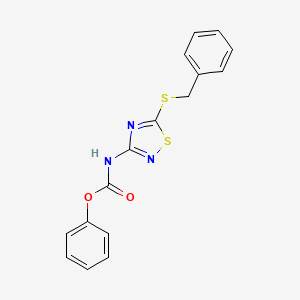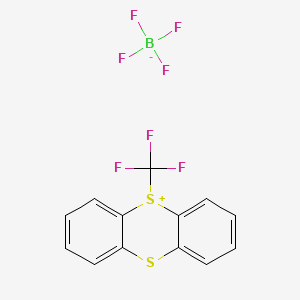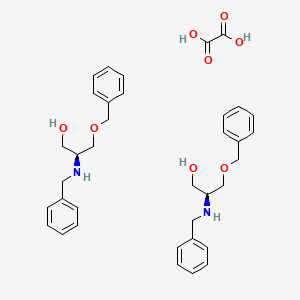
(2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one: is an organic compound characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to a propenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 3,5-dichlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted propenones with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of fluorescent dyes for imaging applications.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential therapeutic effects in treating certain diseases.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed in the development of new catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of (2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2E)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Differing in the configuration of the double bond.
1-(3,5-dichlorophenyl)-3-(dimethylamino)propan-1-one: Lacking the double bond in the propenone backbone.
1-(3,5-dichlorophenyl)-3-(methylamino)prop-2-en-1-one: Having a methylamino group instead of a dimethylamino group.
Uniqueness:
- The presence of the (2Z) configuration in (2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one imparts specific stereochemical properties that can influence its reactivity and interactions with molecular targets.
- The dichlorophenyl group provides unique electronic and steric effects, making this compound distinct from its analogs.
Propriétés
Formule moléculaire |
C11H11Cl2NO |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
(Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3- |
Clé InChI |
BKUHHZMAJCOLAZ-ARJAWSKDSA-N |
SMILES isomérique |
CN(C)/C=C\C(=O)C1=CC(=CC(=C1)Cl)Cl |
SMILES canonique |
CN(C)C=CC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)


![(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)

